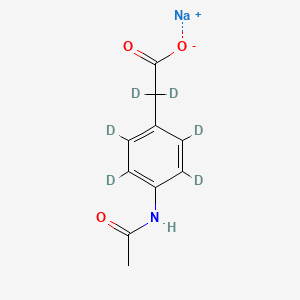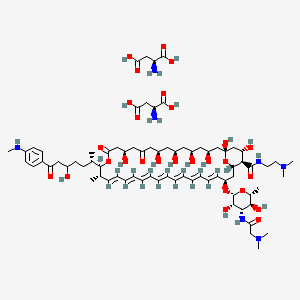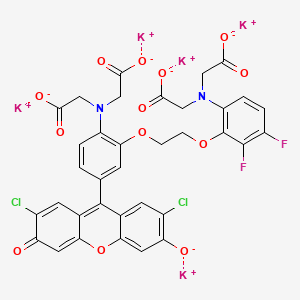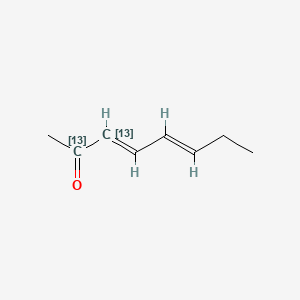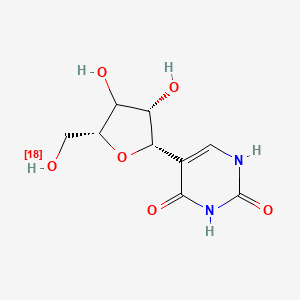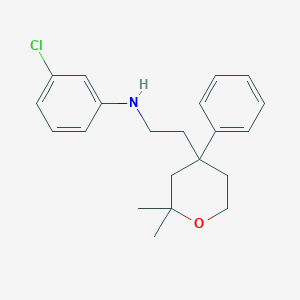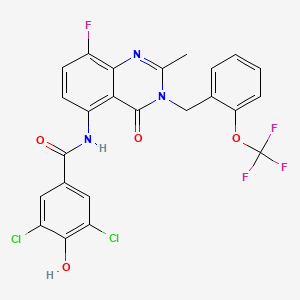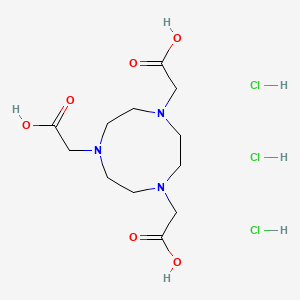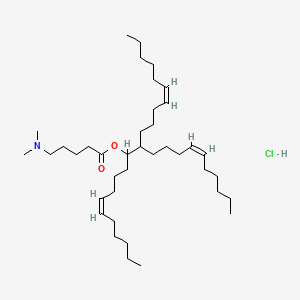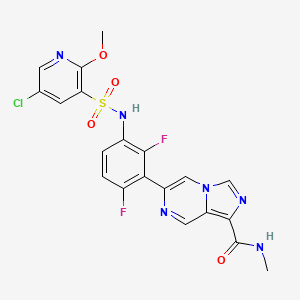
GCN2 modulator-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GCN2 modulator-1 is a novel compound that targets the general control nonderepressible 2 (GCN2) kinase, a key player in the integrated stress response (ISR) pathway. This compound has shown significant potential in modulating cellular stress responses, particularly in cancer cells, by activating GCN2 and inducing anti-tumor activity .
Métodos De Preparación
The synthesis of GCN2 modulator-1 involves several steps, including the preparation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the public domain. it is known that the compound is currently being developed and tested in various pre-clinical and clinical settings .
Análisis De Reacciones Químicas
GCN2 modulator-1 undergoes several types of chemical reactions, including phosphorylation and dephosphorylation. These reactions are crucial for its activity as a modulator of the GCN2 kinase. Common reagents used in these reactions include ATP and specific kinase inhibitors. The major products formed from these reactions are phosphorylated proteins that play a role in the ISR pathway .
Aplicaciones Científicas De Investigación
GCN2 modulator-1 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of kinase activation and inhibition. In biology, it helps in understanding the cellular stress responses and the role of GCN2 in various physiological processes. In medicine, this compound is being investigated for its potential in cancer therapy, particularly in reducing tumor growth and metastasis. Additionally, it has applications in the industry for the development of new therapeutic agents targeting the ISR pathway .
Mecanismo De Acción
The mechanism of action of GCN2 modulator-1 involves the activation of the GCN2 kinase, which senses amino acid deprivation and other stress conditions. Upon activation, GCN2 phosphorylates the eukaryotic translation initiation factor 2 alpha (eIF2α), leading to a reduction in global protein synthesis and the initiation of stress response pathways. This results in the activation of genes involved in amino acid biosynthesis and stress adaptation .
Comparación Con Compuestos Similares
GCN2 modulator-1 is unique in its high selectivity and potency as a GCN2 kinase activator. Similar compounds include HC-7366 and DP-9149, which also target the GCN2 kinase but may differ in their efficacy and specificity. This compound stands out due to its robust anti-tumor activity and potential for use in combination therapies .
Propiedades
Fórmula molecular |
C20H15ClF2N6O4S |
|---|---|
Peso molecular |
508.9 g/mol |
Nombre IUPAC |
6-[3-[(5-chloro-2-methoxypyridin-3-yl)sulfonylamino]-2,6-difluorophenyl]-N-methylimidazo[1,5-a]pyrazine-1-carboxamide |
InChI |
InChI=1S/C20H15ClF2N6O4S/c1-24-19(30)18-14-7-25-13(8-29(14)9-27-18)16-11(22)3-4-12(17(16)23)28-34(31,32)15-5-10(21)6-26-20(15)33-2/h3-9,28H,1-2H3,(H,24,30) |
Clave InChI |
KIGXQRBUVDDSPP-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=C2C=NC(=CN2C=N1)C3=C(C=CC(=C3F)NS(=O)(=O)C4=C(N=CC(=C4)Cl)OC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


